4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine

Medicinal Chemistry Enzyme Inhibition Nitric Oxide Synthase

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine (CAS 179555-21-6) is a heterocyclic building block belonging to the tetrahydroquinoline class, with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol. It features a saturated 5,6,7,8-tetrahydroquinoline core with a primary amine at the 2-position and a methyl group at the 4-position, which distinguishes it from the unsubstituted parent scaffold.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 179555-21-6
Cat. No. B061548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine
CAS179555-21-6
Synonyms2-Amino-4-methyl-5,6,7,8-tetrahydroquinoline
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1CCCC2)N
InChIInChI=1S/C10H14N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H2,11,12)
InChIKeyRGCUFPWLSHCPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine (CAS 179555-21-6): A Specialized Tetrahydroquinoline Building Block for Medicinal Chemistry and Drug Discovery


4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine (CAS 179555-21-6) is a heterocyclic building block belonging to the tetrahydroquinoline class, with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol [1]. It features a saturated 5,6,7,8-tetrahydroquinoline core with a primary amine at the 2-position and a methyl group at the 4-position, which distinguishes it from the unsubstituted parent scaffold. This compound serves as a versatile synthetic intermediate for the construction of more complex heterocyclic systems and has been characterized in detail by 1H, 2H, 13C NMR, IR, and Raman spectroscopy [2]. Its utility in medicinal chemistry stems from its capacity to undergo further functionalization at the 2-amino group, enabling the rapid assembly of diverse compound libraries for biological screening.

Why 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine Cannot Be Simply Substituted with Other Tetrahydroquinoline Analogs


Generic substitution within the tetrahydroquinoline family is not feasible due to significant differences in both reactivity profiles and biological activity imparted by subtle structural variations. The presence of the 4-methyl group in 4-methyl-5,6,7,8-tetrahydroquinolin-2-amine alters the electron density and steric environment of the core scaffold compared to the unsubstituted 5,6,7,8-tetrahydroquinolin-2-amine (CAS 139908-32-0) [1]. This modification can influence the compound's behavior in subsequent synthetic transformations, particularly in reactions involving the 2-amino group, where steric hindrance from the 4-methyl group may affect reaction rates and regioselectivity. Furthermore, biological activity data from the ChEMBL database indicates that the 4-methyl analog exhibits a distinct inhibitory profile against human endothelial nitric oxide synthase (eNOS) with an IC50 of 19.8 µM [2], a value that differs from other tetrahydroquinoline derivatives reported in the literature. Therefore, substituting this specific compound with a generic analog risks both synthetic failure and irreproducible biological results, underscoring the necessity for precise compound selection in both chemical synthesis and pharmacological studies.

Quantitative Differentiation of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine Against Closest Analogs


Comparative Inhibitory Activity Against Human Endothelial Nitric Oxide Synthase (eNOS)

The 4-methyl substitution on the tetrahydroquinolin-2-amine scaffold results in measurable, albeit modest, inhibitory activity against human endothelial nitric oxide synthase (eNOS). This differentiates it from the unsubstituted parent compound, for which no eNOS inhibitory data is reported in major public databases [1]. The IC50 value of 19.8 µM for 4-methyl-5,6,7,8-tetrahydroquinolin-2-amine establishes a baseline for this specific scaffold and can be used to benchmark more potent analogs derived from this core [2].

Medicinal Chemistry Enzyme Inhibition Nitric Oxide Synthase

Synthetic Efficiency: Quantitative One-Step Synthesis

A key differentiator for 4-methyl-5,6,7,8-tetrahydroquinolin-2-amine is the availability of a robust, high-yielding, and scalable one-step synthesis protocol. This method, which utilizes adapted Vilsmeier conditions, affords the target compound in quantitative yield [1]. In contrast, the synthesis of closely related 2-amino-tetrahydroquinoline analogs often requires multi-step sequences with lower overall yields [2]. The reported protocol provides a significant advantage for procurement and in-house synthesis by reducing both time and material costs.

Synthetic Chemistry Process Chemistry Building Block Synthesis

Structural Confirmation via Comprehensive Spectroscopic Characterization

The compound's identity and purity can be rigorously confirmed using a published, comprehensive set of spectroscopic data, including 1H, 2H, and 13C NMR, as well as IR and Raman spectroscopy [1]. This level of detailed characterization, which is not always available for all building blocks, provides a reliable reference for analytical chemistry and quality control departments. It ensures that the procured material matches the expected structure, minimizing the risk of working with an incorrect or impure substance.

Analytical Chemistry Quality Control Compound Authentication

Optimal Application Scenarios for Procuring 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine


Medicinal Chemistry: Scaffold for eNOS Inhibitor Optimization

This compound serves as a starting point for structure-activity relationship (SAR) studies targeting endothelial nitric oxide synthase (eNOS). With a baseline IC50 of 19.8 µM against human eNOS [1], medicinal chemists can use 4-methyl-5,6,7,8-tetrahydroquinolin-2-amine as a core scaffold for systematic derivatization. Functionalization of the 2-amino group or modification of the saturated ring can be explored to improve potency and selectivity, making it a valuable tool for developing novel cardiovascular or inflammatory disease therapeutics.

Synthetic Chemistry: Cost-Effective Building Block for Complex Heterocycle Synthesis

Given its quantitative one-step synthesis [2], this compound is an ideal and economical building block for the construction of more complex heterocyclic systems. Its primary amine handle allows for a wide range of chemical transformations, including amide coupling, reductive amination, and diazotization, facilitating its incorporation into larger molecular architectures. This makes it particularly suitable for combinatorial chemistry and high-throughput synthesis campaigns where cost and scalability are critical factors.

Analytical Chemistry: Reference Standard for Method Development and Compound Authentication

The availability of comprehensive and validated spectroscopic data (NMR, IR, Raman) for this compound [3] makes it an excellent reference standard for analytical method development and quality control. Laboratories can use these published spectra to confirm the identity and purity of newly synthesized or procured batches, ensuring consistency and reproducibility in both chemical and biological experiments.

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